N-[4-(benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.: 476485-74-2
Cat. No.: VC16160616
Molecular Formula: C30H25ClN4O2S
Molecular Weight: 541.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476485-74-2 |
|---|---|
| Molecular Formula | C30H25ClN4O2S |
| Molecular Weight | 541.1 g/mol |
| IUPAC Name | 2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C30H25ClN4O2S/c1-21-7-15-26(16-8-21)35-29(23-9-11-24(31)12-10-23)33-34-30(35)38-20-28(36)32-25-13-17-27(18-14-25)37-19-22-5-3-2-4-6-22/h2-18H,19-20H2,1H3,(H,32,36) |
| Standard InChI Key | JIKCVYDRVLHWKB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multi-step organic reactions. A common approach might include:
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Formation of the Triazole Ring: Through reactions involving hydrazine derivatives and suitable aldehydes or ketones.
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Introduction of the Benzyloxy Group: Via etherification reactions.
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Attachment of the Acetamide Group: Through amide formation reactions.
Biological Activity and Potential Applications
While specific biological activities of this compound are not documented, similar compounds with triazole and benzyloxy groups have shown potential in:
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Antimicrobial Activity: Due to the presence of triazole rings, which are known for their antimicrobial properties.
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Anti-inflammatory Activity: Some related compounds exhibit anti-inflammatory effects, possibly due to their ability to interact with biological targets.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on:
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Synthesis Optimization: Improving the efficiency and yield of the synthesis process.
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Biological Screening: Evaluating its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer effects.
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Structural Modifications: Exploring modifications to enhance its biological activity or reduce potential side effects.
Data Table: Comparison of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Hydrazone, triazole, hydrazide | Potential biological activities |
| 2-(4-(benzyloxy)phenyl)-N,N-dimethylacetamide | Benzyloxy, amide functionality | Anti-inflammatory |
| 5-(benzyloxy)-2-{[(4-chlorophenyl)imino]methyl}phenol | Benzyloxy, imine functionalities | Antioxidant |
This table highlights compounds with similar structural features and their potential biological activities, which could inform future studies on N-[4-(benzyloxy)phenyl]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
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